(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
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Overview
Description
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a (3-(bis(trimethylsilyl)amino)propyl) group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide typically involves the reaction of (3-(Bis(trimethylsilyl)amino)propyl)bromide with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
(3-(Bis(trimethylsilyl)amino)propyl)bromide+Mg→(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions to ensure high yield and purity. The process involves the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous THF.
Substitution Reactions: Often performed with alkyl or aryl halides in the presence of a catalyst.
Coupling Reactions: Utilizes palladium or nickel catalysts to facilitate the formation of carbon-carbon bonds.
Major Products
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Coupled Products: Obtained from coupling reactions with organic halides.
Scientific Research Applications
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the development of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the bromine atom, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers. This reactivity is harnessed in various chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium chloride
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium iodide
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium fluoride
Uniqueness
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is unique due to its specific reactivity and stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balanced reactivity profile, making it suitable for a wide range of synthetic applications. Its stability under various reaction conditions also makes it a preferred choice in many industrial processes.
Properties
IUPAC Name |
magnesium;N,N-bis(trimethylsilyl)propan-1-amine;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24NSi2.BrH.Mg/c1-8-9-10(11(2,3)4)12(5,6)7;;/h1,8-9H2,2-7H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBXIDBGMHMEB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24BrMgNSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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